molecular formula C8H8O2S B13339525 3-(5-Methylthiophen-2-yl)-3-oxopropanal

3-(5-Methylthiophen-2-yl)-3-oxopropanal

Cat. No.: B13339525
M. Wt: 168.21 g/mol
InChI Key: SCIHNPVKQHHZGL-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-3-oxopropanal can be achieved through several synthetic routes. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with an appropriate reagent to introduce the oxopropanal group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-3-oxopropanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: A similar compound with a nitrile group instead of the oxopropanal group.

    3-(1-Adamantyl)-3-oxopropanenitrile: Another related compound with an adamantyl group.

    3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: A compound with a trifluoromethylphenyl group.

Uniqueness

3-(5-Methylthiophen-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of the oxopropanal group and the methyl-substituted thiophene ring.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H8O2S/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3

InChI Key

SCIHNPVKQHHZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC=O

Origin of Product

United States

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